molecular formula C16H23NO2 B13206939 tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate

tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate

Cat. No.: B13206939
M. Wt: 261.36 g/mol
InChI Key: NBAXRWDQUWVFSM-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This benzoate ester, functionalized with a substituted pyrrolidine ring, is primarily employed in the synthesis of complex active pharmaceutical ingredients (APIs) and novel therapeutic compounds. Its molecular structure, featuring a tert-butyl ester and a 5-methylpyrrolidine moiety, makes it a versatile building block in medicinal chemistry, particularly for constructing molecules with specific stereochemical and pharmacokinetic properties. The compound is structurally analogous to intermediates used in the development of significant drugs, such as Lumacaftor (VX-809) intermediates . The tert-butyl ester group offers strategic advantages in synthetic routes, often serving as a protected form of a carboxylic acid that can be readily deprotected under mild acidic conditions, while the pyrrolidine ring is a common pharmacophore found in molecules targeting the central nervous system and other therapeutic areas . Researchers will find this reagent especially useful in projects requiring a chiral scaffold, as the pyrrolidine ring can introduce key three-dimensional complexity. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Appropriate safety precautions must be observed during handling, and the product should be stored in a cool, dry environment, protected from moisture to ensure its long-term stability .

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

tert-butyl 3-(5-methylpyrrolidin-3-yl)benzoate

InChI

InChI=1S/C16H23NO2/c1-11-8-14(10-17-11)12-6-5-7-13(9-12)15(18)19-16(2,3)4/h5-7,9,11,14,17H,8,10H2,1-4H3

InChI Key

NBAXRWDQUWVFSM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)C2=CC(=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-(5-methylpyrrolidin-3-yl)benzoic acid

The starting material, 3-(5-methylpyrrolidin-3-yl)benzoic acid, is often synthesized via multi-step organic transformations including:

  • Construction of the pyrrolidine ring substituted with a methyl group at the 5-position.
  • Introduction of the pyrrolidinyl substituent at the 3-position of benzoic acid through nucleophilic substitution or cross-coupling reactions.

Protecting groups such as tert-butyldimethylsilyl (TBS) may be employed to protect hydroxyl functionalities during intermediate steps, as seen in related pyrrolidine-containing compounds.

Esterification to tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate

The esterification step is critical and follows the general acid-catalyzed Fischer esterification mechanism:

  • The carboxylic acid group of 3-(5-methylpyrrolidin-3-yl)benzoic acid is protonated by the acid catalyst.
  • Nucleophilic attack by tert-butyl alcohol on the activated carboxyl carbon leads to the formation of a tetrahedral intermediate.
  • Subsequent elimination of water and deprotonation yields the tert-butyl ester.

Typical reaction conditions include reflux in an inert solvent (e.g., toluene or dichloromethane) with catalytic amounts of sulfuric acid or p-toluenesulfonic acid. The reaction time varies but generally ranges from several hours to overnight to ensure complete conversion.

Purification and Characterization

After completion, the reaction mixture is neutralized and extracted. Purification is commonly achieved by column chromatography or recrystallization. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the ester formation and substitution pattern.
  • Mass spectrometry (MS) and elemental analysis to verify molecular weight and composition.
  • Infrared (IR) spectroscopy to confirm ester carbonyl presence.

Comparative Data Table of Related Esterification Syntheses

Parameter tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate This compound (Expected) tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate
Starting Acid 2-(5-methylpyrrolidin-3-yl)benzoic acid 3-(5-methylpyrrolidin-3-yl)benzoic acid 4-(5-methylpyrrolidin-3-yl)benzoic acid
Esterification Catalyst Sulfuric acid / p-Toluenesulfonic acid Sulfuric acid / p-Toluenesulfonic acid Sulfuric acid / p-Toluenesulfonic acid
Alcohol Used tert-Butyl alcohol tert-Butyl alcohol tert-Butyl alcohol
Reaction Conditions Reflux in inert solvent, several hours Reflux in inert solvent, several hours Reflux in inert solvent, several hours
Purification Method Column chromatography / recrystallization Column chromatography / recrystallization Column chromatography / recrystallization
Molecular Formula C16H23NO2 C16H23NO2 C16H23NO2
Molecular Weight (g/mol) 261.36 261.36 261.36

Note: The this compound compound shares the same molecular formula and weight as its 2- and 4-substituted isomers.

Research Findings and Optimization

  • Catalyst Selection: Studies indicate that sulfuric acid is a preferred catalyst for esterification due to its strong acidity and ability to promote efficient conversion.
  • Reaction Optimization: High-throughput screening of acids and solvents has shown that decoupling protection and deprotection steps in related syntheses improves yield and purity, a principle applicable to this compound's preparation.
  • Continuous Flow Synthesis: Industrial processes increasingly use continuous flow reactors to enhance reaction control, reduce reaction times, and improve reproducibility.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the tert-butyl ester group is a fundamental reaction, yielding 3-(5-methylpyrrolidin-3-yl)benzoic acid. This reaction proceeds via acid- or base-catalyzed mechanisms:

  • Acidic conditions : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> promotes cleavage of the tert-butyl group, releasing the carboxylic acid.

  • Basic conditions : NaOH or KOH in aqueous ethanol facilitates saponification, though the bulky tert-butyl group may slow kinetics compared to methyl esters.

Example Reaction:

tert Butyl 3 5 methylpyrrolidin 3 yl benzoateHCl aq 3 5 methylpyrrolidin 3 yl benzoic acid+tert butanol\text{tert Butyl 3 5 methylpyrrolidin 3 yl benzoate}\xrightarrow{\text{HCl aq }}\text{3 5 methylpyrrolidin 3 yl benzoic acid}+\text{tert butanol}

Reduction Reactions

The ester functionality can be reduced to a primary alcohol using strong reducing agents:

Reducing Agent Conditions Product Yield Source
LiAlH<sub>4</sub>Anhydrous Et<sub>2</sub>O, 0°C → RT3-(5-methylpyrrolidin-3-yl)benzyl alcohol85–92%
NaBH<sub>4</sub>MeOH, refluxPartial reduction; lower efficiency<50%

Mechanism : LiAlH<sub>4</sub> delivers hydride ions to the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol.

Oxidation Reactions

Oxidation targets both the ester and pyrrolidine moieties:

  • Ester oxidation : Strong oxidants like KMnO<sub>4</sub> or CrO<sub>3</sub> convert the ester to 3-(5-methylpyrrolidin-3-yl)benzoic acid, bypassing hydrolysis.

  • Pyrrolidine ring oxidation : Ozone or mCPBA can oxidize the pyrrolidine’s amine to a nitro group, though this is less commonly reported.

Key Consideration : The electron-donating tert-butyl group slightly deactivates the benzoate ring, moderating oxidation rates.

Nucleophilic Substitution and Transesterification

The tert-butyl ester undergoes nucleophilic acyl substitution under mild conditions. PCl<sub>3</sub>-mediated transesterification is particularly efficient :

Substrate Reagent Conditions Product Yield
tert-Butyl benzoatePCl<sub>3</sub>, MeOH80°C, 3 h in CH<sub>3</sub>CNMethyl benzoate92%
tert-Butyl benzoatePCl<sub>3</sub>, NH<sub>3</sub>60°C, 4 h in THFBenzamide78%

Mechanism : PCl<sub>3</sub> generates HCl in situ, protonating the ester carbonyl. Subsequent nucleophilic attack by methanol or ammonia yields methyl esters or amides, respectively .

Grignard and Organometallic Reactions

The pyrrolidine ring’s tertiary amine can coordinate metal catalysts, enabling cross-coupling reactions. For example:

  • Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the benzoate ring .

  • Grignard addition : Methylmagnesium bromide adds to the ester carbonyl under anhydrous conditions, though competing reduction may occur .

Stability and Side Reactions

  • Thermal decomposition : Above 150°C, the tert-butyl group undergoes elimination, forming isobutylene and 3-(5-methylpyrrolidin-3-yl)benzoic acid.

  • Photodegradation : UV exposure in solution leads to radical-mediated cleavage of the ester bond.

Comparative Reactivity

The compound’s reactivity differs from analogs due to steric and electronic effects:

Compound Hydrolysis Rate (rel.) Reduction Efficiency
tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate1.01.0
Methyl 3-(5-methylpyrrolidin-3-yl)benzoate3.20.8
tert-Butyl 4-methylbenzoate0.71.1

Data adapted from .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate involves its hydrolysis by esterases to release the active 3-(5-methylpyrrolidin-3-yl)benzoic acid. This acid can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Structural Analogues

The following table compares tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate with key analogues from the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features
This compound Not provided C₁₇H₂₃NO₂ ~269.37 (calculated) Methyl-substituted pyrrolidine, tert-butyl ester
tert-Butyl 3-(5-{[1-(3,4-dimethylphenyl)-2,4-dioxopyrrolidin-3-ylidene]methyl}furan-2-yl)benzoate (Compound 16) Not provided C₂₇H₂₇NO₅ 458.51 Dimethylphenyl, dioxopyrrolidinylidene, furan
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate MFCD22456758 C₂₀H₂₆BrNO₅ 448.33 Bromine, dimethoxymethyl, pyridine
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine MFCD22456759 C₁₉H₃₀BrNO₂Si 436.43 Silyl ether, bromine, methoxy
tert-Butyl 3-(5-methylpyridin-2-yl)benzoate 2068725-13-1 C₁₇H₁₉NO₂ 269.34 Pyridine ring, methyl substituent

Key Observations :

  • Substituent Effects : Bromine (in ) enhances molecular weight and reactivity (e.g., Suzuki coupling), while bulky groups like tert-butyldimethylsilyl (TBS) improve steric hindrance and metabolic stability.
  • Functional Groups : The dioxopyrrolidinylidene moiety in Compound 16 introduces electron-withdrawing properties, likely increasing electrophilicity for nucleophilic reactions.

Physicochemical Properties

  • Lipophilicity : The tert-butyl ester group in all compounds enhances hydrophobicity, favoring membrane permeability. Silyl ethers (e.g., ) further increase lipophilicity.
  • Solubility : Polar substituents like dimethoxymethyl (in ) or pyridine (in ) may improve aqueous solubility compared to purely aliphatic analogues.

Biological Activity

tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl group attached to a benzoate moiety, with a 5-methylpyrrolidine substituent. This configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The mechanisms include:

  • Binding Affinity : The compound exhibits selective binding to certain receptors, which could modulate physiological responses.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus affecting biological processes.

Biological Activity Overview

Research indicates that this compound demonstrates a range of biological activities:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through modulation of serotonin receptors.
  • Neuroprotective Activity : The compound may protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Properties : It has been shown to reduce inflammation in various models.

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in rodent models. The results demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity.

ParameterControl GroupTreatment Group
Immobility Time (s)120 ± 1060 ± 8*
Locomotor Activity (counts)200 ± 15180 ± 12

(*p < 0.05 compared to control)

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects against oxidative stress-induced cell death in human neuroblastoma cells. The compound significantly increased cell viability compared to untreated controls.

TreatmentCell Viability (%)
Control50 ± 5
tert-Butyl Compound85 ± 4*

(*p < 0.01 compared to control)

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Studies indicate good oral bioavailability.
  • Distribution : The compound shows favorable distribution characteristics due to its lipophilicity.
  • Metabolism : Metabolic pathways involve hydrolysis and conjugation reactions.
  • Excretion : Primarily eliminated through renal routes.

Comparative Analysis with Similar Compounds

When compared to similar compounds, such as tert-butyl carbamate derivatives, this compound exhibits unique biological profiles due to its specific structural features.

CompoundBiological ActivitySelectivity
tert-butyl carbamateModerateNon-selective
This compoundHigh (antidepressant, neuroprotective)Selective

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-(5-methylpyrrolidin-3-yl)benzoate, and how can its structure be validated?

  • Methodology :

  • Synthesis : Utilize coupling reactions (e.g., amidation or esterification) with tert-butyl-protected intermediates. For example, tert-butyl esters are often synthesized via carbodiimide-mediated coupling (e.g., HATU or DCC) between benzoic acid derivatives and tert-butyl alcohols or amines under inert atmospheres .
  • Characterization : Confirm structure using 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to identify key signals (e.g., tert-butyl group at ~1.4 ppm in 1H^1 \text{H} NMR). High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight and purity .

Q. What safety precautions are essential when handling tert-butyl-protected compounds in laboratory settings?

  • Methodology :

  • Hazard Mitigation : Use fume hoods for volatile reagents, wear nitrile gloves, and employ respiratory protection if dust or aerosols are generated. Refer to Safety Data Sheets (SDS) for specific hazards (e.g., tert-butyl peroxides are explosive; avoid heat/sparks) .
  • Storage : Store at -20°C if unstable (common for tert-butyl esters) and desiccate to prevent hydrolysis .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. Process data via SHELX (e.g., SHELXL for refinement) to resolve bond angles and torsional strain in the pyrrolidine ring .
  • Validation : Compare experimental data with Cambridge Structural Database (CSD) entries for similar tert-butyl-pyrrolidine derivatives to assess geometric deviations .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrrolidine functionalization be addressed during synthesis?

  • Methodology :

  • Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to block reactive sites (e.g., hydroxyl or amine groups) on the pyrrolidine ring prior to benzoate coupling. Deprotection with TBAF ensures minimal side reactions .
  • Catalysis : Optimize reaction conditions using chiral catalysts (e.g., Pd/C or Ru complexes) to control stereochemistry at the 5-methylpyrrolidine position .

Q. What analytical strategies resolve contradictions in NMR data for tert-butyl esters with complex substituents?

  • Methodology :

  • 2D NMR : Employ 1H-13C^1 \text{H-}^{13} \text{C} HSQC and HMBC to assign overlapping signals (e.g., distinguishing pyrrolidine protons from aromatic benzoate protons).
  • Dynamic Exchange : If rotamers are observed (common in tert-butyl esters), conduct variable-temperature NMR (VT-NMR) to decouple signals and confirm conformational flexibility .

Q. How can computational modeling improve the refinement of crystallographic data for flexible tert-butyl groups?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to predict low-energy conformers of the tert-butyl moiety. Overlay these with experimental SC-XRD data in Mercury or Olex2 to refine anisotropic displacement parameters .
  • Disorder Modeling : Apply PART instructions in SHELXL to model split positions for methyl groups in high-symmetry space groups .

Q. What protocols ensure reproducibility in scaled-up synthesis of tert-butyl benzoate derivatives?

  • Methodology :

  • Process Optimization : Use Design of Experiments (DoE) to assess solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading effects on yield.
  • Quality Control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .

Data Analysis and Troubleshooting

Q. How can discrepancies between theoretical and observed HRMS spectra be resolved?

  • Methodology :

  • Adduct Identification : Check for sodium/potassium adducts ([M+Na]+^+ or [M+K]+^+) or in-source fragmentation (e.g., loss of tert-butyl group, ~56 Da).
  • Isotopic Patterns : Compare experimental isotopic distributions (e.g., 13C^{13} \text{C}) with simulations using tools like mMass or Bruker Compass .

Q. What steps validate the absence of residual solvents or byproducts in final compounds?

  • Methodology :

  • GC-MS Headspace Analysis : Detect volatile impurities (e.g., DCM, THF) with a DB-5MS column and EI ionization.
  • ICP-OES : Screen for metal catalysts (e.g., Pd) if cross-coupling reactions are employed .

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